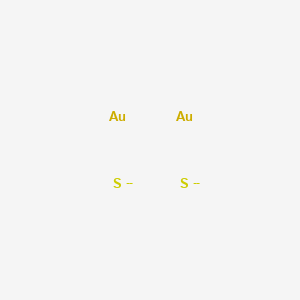
Digold disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Digold disulfide is a compound consisting of two gold atoms bonded to a disulfide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of digold disulfide typically involves the reaction of gold salts with sulfur-containing reagents. One common method is the reaction of gold chloride with sodium disulfide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired this compound compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
Digold disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: Reduction reactions can convert this compound to gold metal and sulfur-containing by-products.
Substitution: Ligand substitution reactions can occur, where the disulfide group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines and thiols.
Major Products Formed
Oxidation: Higher oxidation state gold compounds and sulfur oxides.
Reduction: Gold metal and hydrogen sulfide.
Substitution: Gold complexes with different ligands.
科学研究应用
Chemistry
In chemistry, digold disulfide is used as a precursor for the synthesis of other gold-containing compounds. Its unique structure allows for the exploration of gold-sulfur interactions and the development of new catalytic systems.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The compound’s ability to disrupt bacterial cell walls makes it a promising candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential use in cancer therapy. The compound’s ability to selectively target cancer cells and induce apoptosis makes it a valuable tool in the fight against cancer.
Industry
In industry, this compound is used in the production of gold nanoparticles. These nanoparticles have applications in electronics, catalysis, and materials science.
作用机制
The mechanism of action of digold disulfide involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form strong bonds with sulfur-containing amino acids, leading to the disruption of protein function. This interaction is crucial for its antimicrobial and anticancer properties.
相似化合物的比较
Similar Compounds
Digold(I) complexes: These compounds have similar gold-gold interactions but differ in their oxidation states and ligand environments.
Tetragold(I) complexes: These complexes contain four gold atoms and exhibit different reactivity and stability compared to digold disulfide.
Gold(I)-Gold(III) complexes: These compounds have mixed oxidation states and unique electronic properties.
Uniqueness
This compound is unique due to its specific gold-sulfur bonding and the ability to undergo various chemical transformations. Its versatility in different scientific applications sets it apart from other gold-containing compounds.
属性
CAS 编号 |
30695-60-4 |
|---|---|
分子式 |
Au2S2-4 |
分子量 |
458.07 g/mol |
IUPAC 名称 |
gold;disulfide |
InChI |
InChI=1S/2Au.2S/q;;2*-2 |
InChI 键 |
BRAFPRUWNIYJRF-UHFFFAOYSA-N |
规范 SMILES |
[S-2].[S-2].[Au].[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
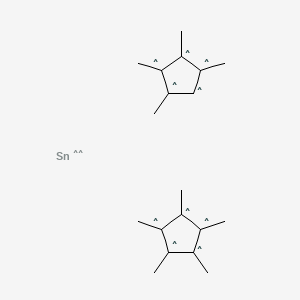
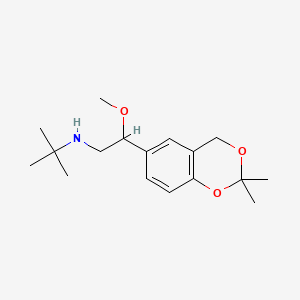
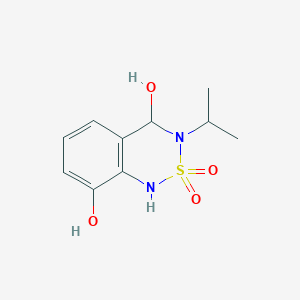
![(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)
![Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B13826038.png)
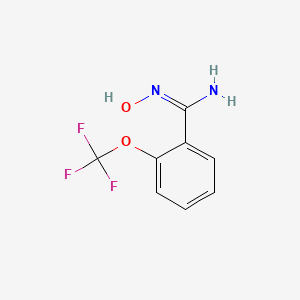
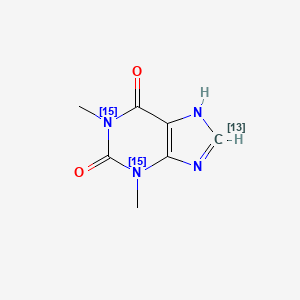
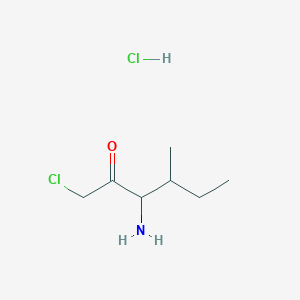
![3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13826049.png)
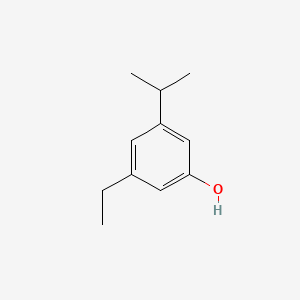
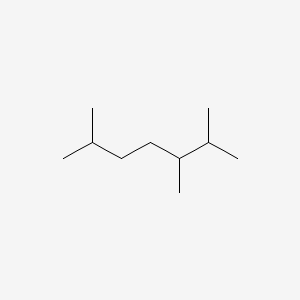
![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
